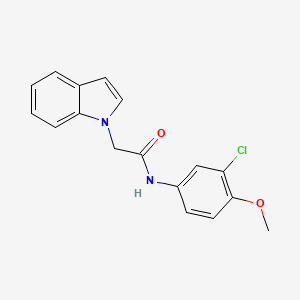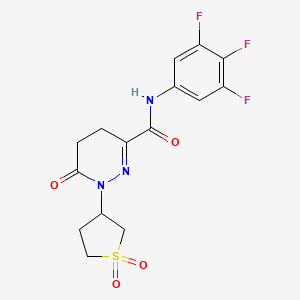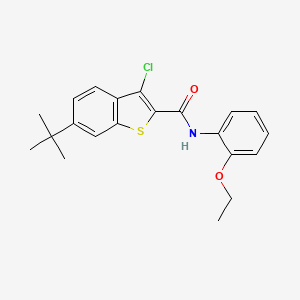![molecular formula C32H24ClNO6 B11125196 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11125196.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a complex organic compound with the molecular formula C32H24ClNO6. This compound is part of a class of chemicals known as chromenones, which are characterized by their chromone core structure. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate typically involves multiple steps. One common method includes the condensation of 6-chloro-4-phenyl-2H-chromen-2-one with 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide (DMF) with a catalyst like p-toluenesulfonic acid (PTSA) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate: Similar structure but with a sulfonyl group instead of a benzyloxycarbonyl group.
Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetate: Similar core structure but with different ester groups.
Uniqueness
The presence of the benzyloxycarbonyl group in 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate imparts unique chemical properties, such as increased lipophilicity and potential for selective enzyme inhibition, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C32H24ClNO6 |
|---|---|
Molekulargewicht |
554.0 g/mol |
IUPAC-Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H24ClNO6/c33-26-17-25-24(23-14-8-3-9-15-23)18-30(35)39-28(25)19-29(26)40-31(36)27(16-21-10-4-1-5-11-21)34-32(37)38-20-22-12-6-2-7-13-22/h1-15,17-19,27H,16,20H2,(H,34,37)/t27-/m0/s1 |
InChI-Schlüssel |
LPZAQTOXVIWLSI-MHZLTWQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)NC(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)NC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B11125113.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11125119.png)
![4-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11125120.png)
![(2E)-2-(benzenesulfonyl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11125130.png)
![1-(4-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11125148.png)
![(2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11125158.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125160.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide](/img/structure/B11125172.png)

![2-(dipropylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125188.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone](/img/structure/B11125191.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125193.png)

